molecular formula C22H19N3O3S B284691 N-(4-methoxyphenyl)-2-(5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

N-(4-methoxyphenyl)-2-(5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No. B284691
M. Wt: 405.5 g/mol
InChI Key: FBRUDUWSFUAEBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-2-(5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in medicine.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-(5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is not fully understood. However, studies have indicated that it may work by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that N-(4-methoxyphenyl)-2-(5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide has biochemical and physiological effects on cancer cells and inflammatory cells. It has been shown to inhibit the growth of cancer cells in vitro and reduce inflammation in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-methoxyphenyl)-2-(5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide in lab experiments is its potential as an anti-cancer and anti-inflammatory agent. However, one limitation is that the mechanism of action is not fully understood, which may limit its use in certain types of experiments.

Future Directions

There are several future directions for research on N-(4-methoxyphenyl)-2-(5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide. One direction is to further explore its potential as an anti-cancer and anti-inflammatory agent, including testing its efficacy in vivo. Another direction is to investigate its potential as a treatment for other diseases, such as autoimmune disorders. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of N-(4-methoxyphenyl)-2-(5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide involves the reaction of 2-acetylamino-4-methoxybenzoic acid with 4-methylphenacyl bromide in the presence of triethylamine. This reaction produces 2-(4-methoxyphenyl)-N-(4-methylphenyl) acetamide, which is then reacted with thieno[2,3-d]pyrimidin-4-one in the presence of sodium hydride to yield N-(4-methoxyphenyl)-2-(5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide.

Scientific Research Applications

N-(4-methoxyphenyl)-2-(5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide has potential applications in the field of medicine. It has been studied for its potential as an anti-cancer agent, with promising results in inhibiting the growth of cancer cells in vitro. Additionally, it has been studied for its potential as an anti-inflammatory agent, with results indicating it may be effective in reducing inflammation in vivo.

properties

Molecular Formula

C22H19N3O3S

Molecular Weight

405.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide

InChI

InChI=1S/C22H19N3O3S/c1-14-3-5-15(6-4-14)18-12-29-21-20(18)22(27)25(13-23-21)11-19(26)24-16-7-9-17(28-2)10-8-16/h3-10,12-13H,11H2,1-2H3,(H,24,26)

InChI Key

FBRUDUWSFUAEBM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)OC

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

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